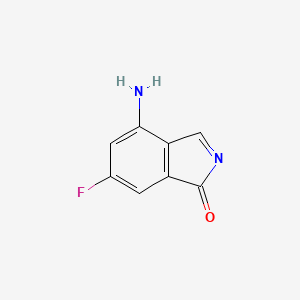
4-Amino-6-fluoroisoindol-1-one
Description
4-Amino-6-fluoroisoindol-1-one is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and synthetic drugs. The compound’s unique structure, featuring an amino group and a fluorine atom, makes it a subject of interest in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
4-amino-6-fluoroisoindol-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-3H,10H2 |
InChI Key |
VIXQICUPUQRWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoroisoindol-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with maleic anhydride, followed by cyclization under acidic conditions to form the isoindole ring . Another approach involves the use of palladium-catalyzed coupling reactions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-fluoroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the amino or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used.
Major Products: The major products formed from these reactions include various substituted isoindoles, quinones, and dihydroisoindoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Amino-6-fluoroisoindol-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoroisoindol-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
4-Aminoisoindol-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoroisoindol-1-one:
4-Amino-6-chloroisoindol-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological effects.
Uniqueness: 4-Amino-6-fluoroisoindol-1-one is unique due to the presence of both amino and fluorine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


